2-Benzofurancarboxamide, 5-chloro-N,N,3-trimethyl-
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Overview
Description
2-Benzofurancarboxamide, 5-chloro-N,N,3-trimethyl- is an organic compound with the molecular formula C12H12NO2Cl. It belongs to the class of benzofurans, which are heterocyclic compounds containing a fused benzene and furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzofurancarboxamide, 5-chloro-N,N,3-trimethyl- typically involves the reaction of 5-chloro-2-benzofuran with N,N,3-trimethylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Benzofurancarboxamide, 5-chloro-N,N,3-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzofurans.
Scientific Research Applications
2-Benzofurancarboxamide, 5-chloro-N,N,3-trimethyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Benzofurancarboxamide, 5-chloro-N,N,3-trimethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Benzofurancarboxamide, 4-chloro-N,N,3-trimethyl-
- 7-Chloro-N,N,3-trimethyl-2-benzofurancarboxamide
- 2-Benzofurancarboxamide, 5-chloro-N,N,3-trimethyl-
Uniqueness
2-Benzofurancarboxamide, 5-chloro-N,N,3-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
52819-44-0 |
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Molecular Formula |
C12H12ClNO2 |
Molecular Weight |
237.68 g/mol |
IUPAC Name |
5-chloro-N,N,3-trimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C12H12ClNO2/c1-7-9-6-8(13)4-5-10(9)16-11(7)12(15)14(2)3/h4-6H,1-3H3 |
InChI Key |
HRFBMEAKVCIUOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)N(C)C |
Origin of Product |
United States |
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